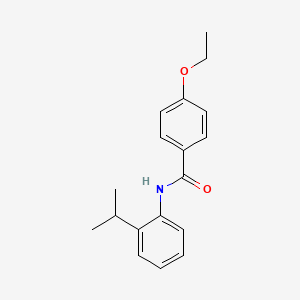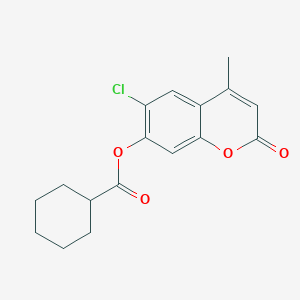![molecular formula C16H15NOS2 B5798115 1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine is a useful research compound. Its molecular formula is C16H15NOS2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.05950645 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of 1-(thieno3,2-bbenzothien-2-ylcarbonyl)piperidine, also known as BTBT, is high-mobility organic field-effect transistors (OFETs) . It has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene .
Mode of Action
BTBT interacts with its targets by exhibiting aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior . Two new BTBT derivatives, BTBT-TPE and BTBT-NMe, have been designed and synthesized. The BTBT-TPE showed AIE, while BTBT-NMe showed aggregation-caused quenching (ACQ), as evident by their quantum yield and lifetime results .
Biochemical Pathways
It’s known that btbt plays a significant role in the operation of ofets, dsscs, and opvs .
Result of Action
The result of BTBT’s action is primarily observed in its application in OFETs, DSSCs, and OPVs . Its unique properties, such as AIE and MFC behavior, make it a valuable molecule in these applications .
Action Environment
The action, efficacy, and stability of BTBT can be influenced by various environmental factors. For instance, the aggregation behavior of BTBT, which leads to AIE or ACQ, can be affected by the surrounding environment . .
Propiedades
IUPAC Name |
piperidin-1-yl(thieno[3,2-b][1]benzothiol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c18-16(17-8-4-1-5-9-17)14-10-13-15(20-14)11-6-2-3-7-12(11)19-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXBNBABESXDAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(S2)C4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



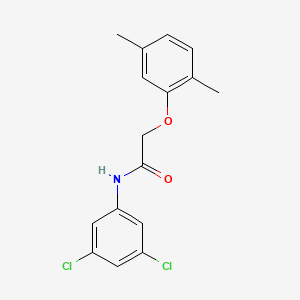
![N-(2,3-DIMETHYLPHENYL)-6-(3,5-DIMETHYLPYRAZOL-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE](/img/structure/B5798079.png)
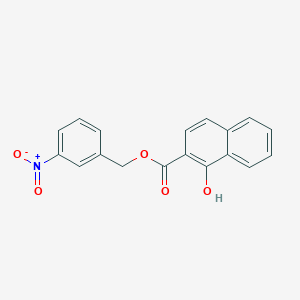
![4-[methyl(methylsulfonyl)amino]-N-(2-methylpropyl)benzamide](/img/structure/B5798091.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine](/img/structure/B5798093.png)
![4-({[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5798098.png)
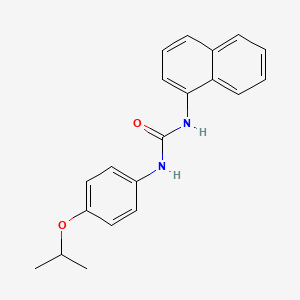
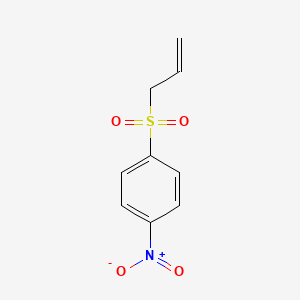
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
